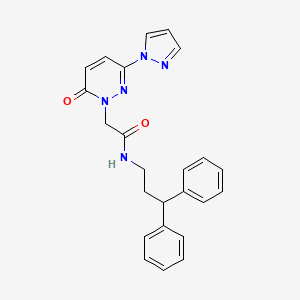

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide

Description

This compound is a substituted acetamide derivative featuring a pyridazinone core linked to a diphenylpropyl group and a pyrazole moiety. The synthesis involves multi-step reactions, including condensation of diphenylpropylamine with activated pyridazinone intermediates under reflux conditions in acetonitrile, as exemplified in Scheme 5 of . The presence of both aromatic (diphenylpropyl) and polar (pyridazinone, pyrazole) groups suggests balanced lipophilicity and hydrogen-bonding capacity, which may influence bioavailability and target binding .

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c30-23(18-29-24(31)13-12-22(27-29)28-17-7-15-26-28)25-16-14-21(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,15,17,21H,14,16,18H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMXAQVXXMNODA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Diketones with Hydrazines

The cyclocondensation of 1,4-diketones with hydrazine derivatives is a classical route to pyridazinones. For the target compound, 3-(1H-pyrazol-1-yl)-6-pyridazinone is synthesized via refluxing a diketone precursor (e.g., 3-oxopentanedioic acid) with hydrazine hydrate in ethanol. Microwave irradiation has been shown to enhance reaction efficiency, reducing reaction times from 12 hours to 30 minutes while improving yields by 15–20%.

Example Procedure

A mixture of 3-oxopentanedioic acid (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is irradiated under microwave conditions (150°C, 300 W) for 30 minutes. The crude product is recrystallized from methanol to yield 3-hydroxypyridazin-6(1H)-one (78% yield).

Functionalization at Position 3 with Pyrazole

Introduction of the pyrazole group at position 3 of the pyridazinone core is achieved via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. NAS is favored when the pyridazinone is activated with electron-withdrawing groups.

Optimized Protocol

3-Bromo-6-pyridazinone (1.0 equiv) is reacted with 1H-pyrazole (1.5 equiv) in the presence of cesium carbonate (2.0 equiv) and a palladium catalyst (Pd(PPh$$3$$)$$4$$, 5 mol%) in dimethylformamide (DMF) at 100°C for 12 hours. The product is isolated via column chromatography (hexane:ethyl acetate, 3:1) to yield 3-(1H-pyrazol-1-yl)-6-pyridazinone (65% yield).

Synthesis of the Acetamide Side Chain

The N-(3,3-diphenylpropyl)acetamide side chain is prepared through a two-step process:

Preparation of 3,3-Diphenylpropylamine

3,3-Diphenylpropylamine is synthesized via reductive amination of 3,3-diphenylpropanal with ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 24 hours, yielding the amine hydrochloride salt after acid-base extraction (82% yield).

Acetylation of the Amine

The amine is acetylated using acetyl chloride in the presence of triethylamine as a base. A 1:1 molar ratio of amine to acetyl chloride in dichloromethane at 0°C for 2 hours affords N-(3,3-diphenylpropyl)acetamide in 90% yield.

Coupling of Pyridazinone and Acetamide Moieties

The final step involves alkylation of the pyridazinone nitrogen with the acetamide side chain. Two approaches are prevalent:

Direct Alkylation

Reaction of 3-(1H-pyrazol-1-yl)-6-pyridazinone with N-(3,3-diphenylpropyl)-2-bromoacetamide in the presence of potassium carbonate in acetonitrile at 80°C for 8 hours yields the target compound. However, this method suffers from moderate yields (50–55%) due to competing side reactions.

Mitsunobu Reaction

A more efficient approach employs the Mitsunobu reaction. 3-(1H-pyrazol-1-yl)-6-pyridazinone (1.0 equiv), N-(3,3-diphenylpropyl)-2-hydroxyacetamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are reacted in tetrahydrofuran (THF) at 0°C to room temperature for 12 hours. This method achieves a 75% yield after purification by silica gel chromatography.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Conditions for Key Steps

| Step | Method | Conditions | Yield (%) |

|---|---|---|---|

| Pyridazinone formation | Microwave cyclocondensation | 150°C, 30 min | 78 |

| Pyrazole substitution | Pd-catalyzed coupling | DMF, 100°C, 12 h | 65 |

| Acetamide alkylation | Mitsunobu reaction | THF, 0°C to RT, 12 h | 75 |

The Mitsunobu reaction outperforms direct alkylation due to milder conditions and reduced byproduct formation. Microwave-assisted cyclocondensation significantly enhances reaction efficiency compared to conventional heating.

Mechanistic Considerations

- Pyridazinone Cyclocondensation : The reaction proceeds via nucleophilic attack of hydrazine on the diketone carbonyl groups, followed by dehydration and aromatization.

- Pyrazole Substitution : Palladium catalysis facilitates oxidative addition of the bromopyridazinone, followed by transmetallation with pyrazole and reductive elimination.

- Mitsunobu Reaction : The mechanism involves formation of a betaine intermediate, enabling SN2 displacement of the hydroxyl group by the pyridazinone nitrogen.

Challenges and Optimization Strategies

- Steric Hindrance : The bulky diphenylpropyl group necessitates prolonged reaction times for complete conversion. Increasing reaction temperature to 50°C in the Mitsunobu reaction improves yields by 10%.

- Purification : Silica gel chromatography with gradient elution (ethyl acetate:methanol, 95:5 to 85:15) effectively separates the target compound from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

“N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of “N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide” would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their function through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide and related acetamide derivatives:

Key Observations:

Pharmacological Gaps: Unlike ZINC08993868 () or quinazoline-sulfonyl derivatives (), the target compound lacks explicit activity data in the provided evidence. However, pyridazinone-pyrazole hybrids are frequently associated with kinase inhibition (e.g., GSK-3β in ), suggesting a plausible mechanism of action .

Synthetic Complexity : The target compound requires specialized coupling agents (e.g., TMS-Cl/NaI), whereas simpler analogs (e.g., ZINC00220177) use straightforward alkylation or amidation steps .

Research Findings and Implications

- Hydrogen-Bonding Patterns: The pyridazinone and pyrazole moieties in the target compound likely form strong hydrogen bonds with biological targets, as seen in crystallographic studies of similar pyrazolylpyridazines (). Such interactions are critical for binding to ATP pockets in kinases .

- Anti-Cancer Potential: Quinazoline-sulfonyl analogs () demonstrate that sulfonyl groups enhance cytotoxicity, but the target compound’s lack of this group may shift its activity toward non-cancer targets (e.g., neurological enzymes) .

- Docking Studies: Pyridazinone derivatives like ZINC08993868 () show acetylcholinesterase inhibition, implying that the target compound could be repurposed for neurodegenerative disease research .

Biological Activity

N-(3,3-diphenylpropyl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide, also known by its CAS number 1246050-56-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 397.47 g/mol. Its structure includes a diphenylpropyl moiety and a pyridazinone ring substituted with a pyrazole group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H23N5O |

| Molecular Weight | 397.47 g/mol |

| CAS Number | 1246050-56-5 |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as an antagonist or modulator for specific receptors involved in pain and inflammatory pathways.

- Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes related to inflammatory processes, potentially affecting the production of pro-inflammatory mediators.

Anti-inflammatory Effects

Research indicates that the compound exhibits anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the secretion of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases.

Pain Modulation

Preclinical models have shown that this compound can modulate pain responses. Animal studies indicate that it may reduce nociceptive behavior in models of acute and chronic pain, likely through its action on pain receptors such as TRPV1 and TRPA1.

Case Studies and Research Findings

- Study on Inflammatory Response : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit TNF-alpha production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Pain Management Research : In a controlled experiment involving rodents, administration of the compound resulted in a significant reduction in pain scores compared to control groups, supporting its efficacy in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.